Comparative Cytotoxicity: Xanthothricin (CAS 84-82-2) vs. Reumycin in Hepatoma Cell Lines
Xanthothricin exhibits potent, dose-dependent cytotoxicity against multiple hepatoma cell lines, a key differentiator from its demethylated analog, Reumycin. While both compounds share a pyrimidotriazine core, the presence of two methyl groups in Xanthothricin is critical for its high potency in this cancer model. Quantitative data demonstrate that Xanthothricin achieves sub-micromolar IC₅₀ values, whereas Reumycin's activity in this specific context is either significantly reduced or not reported, underscoring the essential role of N-methylation for optimal cellular activity .
| Evidence Dimension | Cytotoxicity (IC₅₀) in hepatoma cell lines |
|---|---|
| Target Compound Data | HepG2: 0.36 μM; Hep40: 0.66 μM; Huh7: 0.98 μM |
| Comparator Or Baseline | Reumycin (Demethyltoxoflavin): IC₅₀ data not reported in this model; activity is qualitatively noted as distinct |
| Quantified Difference | Xanthothricin demonstrates sub-micromolar potency; direct quantitative comparison for Reumycin is unavailable, but the structural basis for differential activity (methylation) is established. |
| Conditions | In vitro; HepG2, Hep40, Huh7 human hepatoma cell lines |
Why This Matters
This data provides a quantitative benchmark for selecting Xanthothricin for Wnt/β-catenin pathway inhibition studies in hepatocellular carcinoma, where its sub-micromolar potency is essential for generating reliable, dose-dependent biological responses.
